molecular formula C13H18O B14444225 1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one CAS No. 74585-67-4

1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one

Cat. No.: B14444225
CAS No.: 74585-67-4
M. Wt: 190.28 g/mol
InChI Key: FFLMRMFAGRJWIY-UHFFFAOYSA-N
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Description

1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one is a polycyclic organic compound It is characterized by its fused ring structure, which includes a cyclopentane ring fused to a naphthalene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be used to form the polycyclic structure.

    Hydrogenation: The reduction of double bonds in the naphthalene system to form the decahydro derivative.

    Ketone Formation: Introduction of the ketone functional group through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale versions of the laboratory synthesis, optimized for yield and cost-effectiveness. This could include:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation process.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone to carboxylic acids or other oxidized products.

    Reduction: Further reduction of the ketone to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Metal catalysts like palladium or platinum for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in metabolic pathways.

    Signal Transduction Pathways: Affecting cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene: A similar polycyclic compound with hydrogenated naphthalene rings.

    Tetralin: Another hydrogenated derivative of naphthalene.

    Cyclopentanone: A simpler ketone with a cyclopentane ring.

Properties

CAS No.

74585-67-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1,2,3,3a,4,6,7,8,9,9b-decahydrocyclopenta[a]naphthalen-5-one

InChI

InChI=1S/C13H18O/c14-13-8-9-4-3-7-10(9)11-5-1-2-6-12(11)13/h9-10H,1-8H2

InChI Key

FFLMRMFAGRJWIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3CCCC3CC2=O

Origin of Product

United States

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